1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15775820
InChI: InChI=1S/C8H5ClF3NO/c1-4(14)6-3-2-5(7(9)13-6)8(10,11)12/h2-3H,1H3
SMILES:
Molecular Formula: C8H5ClF3NO
Molecular Weight: 223.58 g/mol

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone

CAS No.:

Cat. No.: VC15775820

Molecular Formula: C8H5ClF3NO

Molecular Weight: 223.58 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone -

Specification

Molecular Formula C8H5ClF3NO
Molecular Weight 223.58 g/mol
IUPAC Name 1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone
Standard InChI InChI=1S/C8H5ClF3NO/c1-4(14)6-3-2-5(7(9)13-6)8(10,11)12/h2-3H,1H3
Standard InChI Key QDKNVPKERJLLOC-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone (IUPAC name: 1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone) belongs to the class of substituted pyridinyl ketones. Its molecular formula is C8H5ClF3NO\text{C}_8\text{H}_5\text{ClF}_3\text{NO}, with a molecular weight of 223.58 g/mol. The structure consists of a pyridine ring substituted at the 2-position with an acetyl group (COCH3\text{COCH}_3), at the 5-position with a trifluoromethyl group (CF3\text{CF}_3), and at the 6-position with a chlorine atom (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC8H5ClF3NO\text{C}_8\text{H}_5\text{ClF}_3\text{NO}
Molecular Weight223.58 g/mol
Canonical SMILESCC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl
InChI KeyQDKNVPKERJLLOC-UHFFFAOYSA-N
PubChem CID72214094

The presence of electron-withdrawing groups (CF3\text{CF}_3, Cl) at adjacent positions on the pyridine ring induces significant electronic effects, influencing reactivity and intermolecular interactions .

Synthesis and Preparation

Multi-Step Halogenation-Acylation Strategy

The synthesis of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone typically involves sequential halogenation and acylation steps starting from simpler pyridine precursors. A representative procedure adapted from analogous compounds involves:

  • Chlorination: Introduction of chlorine at the 6-position via electrophilic substitution using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 under controlled conditions.

  • Trifluoromethylation: Installation of the CF3\text{CF}_3 group at the 5-position using transition-metal-catalyzed cross-coupling reactions, such as the Ullmann reaction with CF3Cu\text{CF}_3\text{Cu} .

  • Acetylation: Friedel-Crafts acylation at the 2-position employing acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3).

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
ChlorinationSO2Cl2\text{SO}_2\text{Cl}_2, 60°C, 6h72
CF₃ AdditionCF3Cu\text{CF}_3\text{Cu}, Pd(OAc)₂, 110°C58
AcylationCH3COCl\text{CH}_3\text{COCl}, AlCl3\text{AlCl}_3, 0°C65

Alternative routes utilize pre-functionalized pyridine building blocks. For instance, 2-aminopyridine derivatives can undergo diazotization followed by Sandmeyer reactions to introduce halogens, as demonstrated in related syntheses .

Physicochemical Properties

Solubility and Stability

Experimental data specific to this compound remain sparse, but inferences can be drawn from structurally similar analogs. The trifluoromethyl group enhances lipophilicity, rendering the compound poorly soluble in water (<1 mg/mL) but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane . Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions due to the electron-deficient pyridine ring and labile acetyl group .

Thermal Behavior: Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 85–95°C, suggesting moderate thermal stability .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Discovery

While direct pharmacological data for 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone are unavailable, its structural motifs align with intermediates used in synthesizing kinase inhibitors and antiviral agents. For example:

  • Analog Case Study: The related compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone serves as a precursor in the synthesis of imidazo[1,2-a]pyridine derivatives, which exhibit activity against respiratory syncytial virus (RSV) .

  • Structure-Activity Relationships (SAR): The CF3\text{CF}_3 group’s electronegativity and steric bulk optimize target binding affinity in protease inhibitors, as demonstrated in HIV-1 integrase inhibitors .

Future Research Directions

Priority Areas for Investigation

  • Synthetic Optimization: Development of catalytic asymmetric methods to access enantiomerically pure derivatives.

  • Biological Screening: Evaluation of antimicrobial and anticancer activity in vitro.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and intermolecular interactions.

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